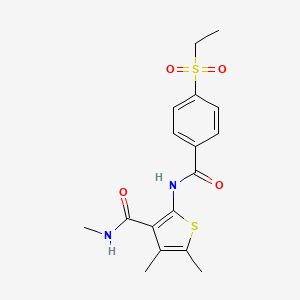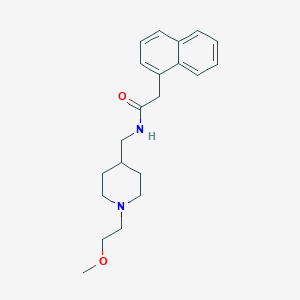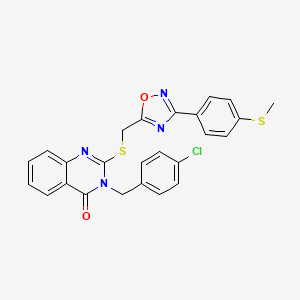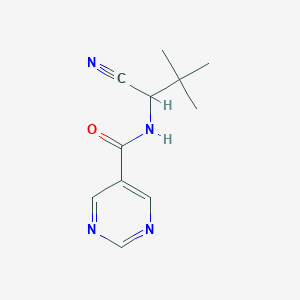![molecular formula C24H16N6S4 B2519195 1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole CAS No. 315677-03-3](/img/structure/B2519195.png)
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[[4-([1,2,4]Triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole is a useful research compound. Its molecular formula is C24H16N6S4 and its molecular weight is 516.67. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Efficient Synthesis and Structural Characterization
Research has demonstrated efficient methods for synthesizing benzothiazole- and benzimidazole-based heterocycles, providing a foundation for developing compounds with potential biological activities. The utilization of microwave-mediated synthesis techniques has been highlighted as a versatile approach for constructing novel heterocyclic compounds, including triazolo and pyrimidine derivatives, pendent to benzothiazole and benzimidazole ring systems (Darweesh et al., 2016).
Antimicrobial and Antifungal Applications
Several studies have synthesized novel benzothiazole derivatives and evaluated their antimicrobial and antifungal properties. For instance, fluorinated triazolo[3,4-b]benzothiazoles have been developed as potent antifungal agents, showing remarkable fungitoxicity against various phytopathogenic fungi. These compounds were assessed through in vitro assays and supported by molecular docking and Lipinski's rule of five analyses (Kukreja et al., 2016). Additionally, other studies have focused on the synthesis of heterocyclic compounds via sulfanyl acetic acid hydrazide, demonstrating significant antimicrobial activity (Taha & El-Badry, 2007).
Potential Anticancer Agents
Compounds incorporating triazolo[1,5-b][1,2,4]benzothiadiazine and benzothiazole derivatives have been synthesized and evaluated for their cytotoxicity against 60 human tumor cell lines. One of the synthesized compounds showed significant inhibitory activity, highlighting the potential of these compounds as anticancer agents (Kamal et al., 2007).
Agricultural Applications
Tricyclazole, a fungicide closely related to the chemical family of interest, has been effectively used for controlling Pyricularia oryzae on rice. Its mode of action involves protecting plants from fungal infection by inhibiting melanization within the appressorium, demonstrating the agricultural significance of these compounds (Peterson, 1990).
Mechanism of Action
Target of Action
The primary targets of this compound are PARP-1 and EGFR . These are key proteins involved in DNA repair and cell proliferation, respectively .
Mode of Action
The compound interacts with its targets by inhibiting their activity. It exhibits promising dual enzyme inhibition of PARP-1 (IC 50 = 1.37 nM) and EGFR (IC 50 = 64.65 nM) . This inhibition disrupts the normal functioning of these proteins, leading to changes in cellular processes .
Biochemical Pathways
The inhibition of PARP-1 and EGFR affects multiple biochemical pathways. The inhibition of PARP-1 disrupts DNA repair pathways, making cancer cells more vulnerable to DNA-damage . On the other hand, the inhibition of EGFR disrupts cell proliferation pathways, which can slow down or stop the growth of cancer cells .
Pharmacokinetics
In silico pharmacokinetic studies have been summarized for similar compounds . These studies can provide insights into the compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties and their impact on bioavailability .
Result of Action
The compound’s action results in significant molecular and cellular effects. It induces apoptosis in MDA-MB-231 cells by 38-fold compared to the control, arresting the cell cycle at the G2/M phase . Its treatment upregulates P53, Bax, caspase-3, caspase-8, and caspase-9 gene levels, while it downregulates the Bcl2 level . These changes can lead to the death of cancer cells .
Properties
IUPAC Name |
1-[[4-([1,2,4]triazolo[3,4-b][1,3]benzothiazol-1-ylsulfanylmethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[3,4-b][1,3]benzothiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16N6S4/c1-3-7-19-17(5-1)29-21(25-27-23(29)33-19)31-13-15-9-11-16(12-10-15)14-32-22-26-28-24-30(22)18-6-2-4-8-20(18)34-24/h1-12H,13-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOQHLEBMMVTSBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N3C(=NN=C3SCC4=CC=C(C=C4)CSC5=NN=C6N5C7=CC=CC=C7S6)S2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16N6S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
516.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[3-(Oxiran-2-ylmethoxy)phenoxy]acetonitrile](/img/structure/B2519112.png)

![N-(3-chloro-4-fluorophenyl)-2-(7-oxo-2-thiomorpholinothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2519114.png)

![7-[4-(3-chlorophenyl)piperazine-1-carbonyl]-3-(2-methoxyethyl)-1H-quinazoline-2,4-dione](/img/structure/B2519119.png)

![Ethyl 4-[(6-chloroquinazolin-4-yl)amino]benzoate](/img/structure/B2519123.png)
![1-isopropyl-1H-indole-2,3-dione 3-{N-[2,6-dichloro-4-(trifluoromethyl)phenyl]hydrazone}](/img/structure/B2519124.png)
![N-(1-cyanocyclohexyl)-2-[(5,6-dimethylpyridazin-3-yl)oxy]-N-methylacetamide](/img/structure/B2519125.png)



![N-(3-chloro-4-methylphenyl)-2-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)acetamide](/img/structure/B2519133.png)

